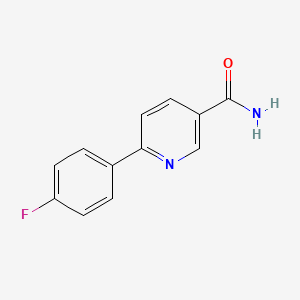

6-(4-Fluorophenyl)nicotinamide

Description

6-(4-Fluorophenyl)nicotinamide is a nicotinamide derivative featuring a fluorophenyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₂H₁₀FN₂O (molecular weight: 218.22 g/mol), with a pyridinecarboxylic acid backbone linked to a 4-fluorophenyl group and an amide functional group . This compound is synthesized via coupling reactions involving 6-chloronicotinoyl chloride and 4-fluoroaniline, as demonstrated in studies yielding intermediates such as N-(4-fluorophenyl)-6-chloro-nicotinamide (69) with 55% efficiency . Its structural versatility allows for diverse modifications at the sulfur-containing side chain, enabling exploration of pharmacological activities, including antiproliferative and receptor-targeting effects .

Properties

Molecular Formula |

C12H9FN2O |

|---|---|

Molecular Weight |

216.21 g/mol |

IUPAC Name |

6-(4-fluorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H9FN2O/c13-10-4-1-8(2-5-10)11-6-3-9(7-15-11)12(14)16/h1-7H,(H2,14,16) |

InChI Key |

LDEIMLGYHAIHSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Thioether-Substituted Derivatives

These derivatives replace the amide group with thioether-linked substituents, altering pharmacokinetic properties:

Key Findings :

Halogenated Analogues

Fluorine substitution at different positions or additional halogens impact binding affinity and lipophilicity:

Key Findings :

Heterocyclic Substituents

Heterocyclic moieties enhance receptor selectivity and potency:

Key Findings :

- Nitrofuran-containing 22 demonstrated reactive metabolite formation, limiting its therapeutic utility despite high potency .

- Oxadiazole-substituted 37 showed improved selectivity for kinase targets but lower synthetic yields (42–51%) .

Pharmacological Activity Comparison

Key Trends :

- Introduction of electron-withdrawing groups (e.g., cyano in 7d) enhances antiproliferative activity by 5-fold .

- Boronic ester derivatives (e.g., 53) exhibit nanomolar potency in proteasome inhibition assays, a property absent in the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.